molecular formula C16H12F3N3O2 B2791326 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 678543-10-7

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2791326
CAS No.: 678543-10-7
M. Wt: 335.286
InChI Key: MKDOXRWEOJRIBH-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 7 and a 4-ethylphenyl substituent at position 5. Key properties include:

  • Molecular Formula: C₁₅H₁₂F₃N₃O₂ (calculated from and )
  • Purity: ≥95% ().
  • Applications: Likely serves as an intermediate for kinase inhibitors, similar to structurally related compounds ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-2-9-3-5-10(6-4-9)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24/h3-8H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDOXRWEOJRIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The 4-ethylphenyl group can be introduced through a substitution reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the phenyl group allows for electrophilic aromatic substitution reactions.

  • Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Products can include quinones or other oxidized phenyl derivatives.

  • Reduction: Reduced forms of the pyrazolo[1,5-a]pyrimidine core.

  • Substitution: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

The compound 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, material science, and as a potential therapeutic agent.

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a pyrazolo-pyrimidine core with trifluoromethyl and ethylphenyl substituents. The molecular formula is C15H14F3N3O2C_{15}H_{14}F_3N_3O_2, and it has a molecular weight of approximately 325.29 g/mol. Its structure can be represented as follows:Molecular Structure C15H14F3N3O2\text{Molecular Structure }C_{15}H_{14}F_3N_3O_2

Anticancer Activity

Research indicates that compounds with a pyrazolo-pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Another prominent application is in the realm of anti-inflammatory research. The compound has been observed to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial activity of this compound against various bacterial strains. Its efficacy as an antimicrobial agent may provide a basis for further development into pharmaceuticals aimed at combating resistant bacterial infections.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Chemistry

In polymer science, this compound can be used as a building block for creating functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in aerospace and automotive industries.

Case Study 1: Anticancer Research

A collaborative study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazolo-pyrimidine derivatives, including this compound. The study reported IC50 values indicating potent activity against several cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation published in Pharmacology Reports, researchers examined the anti-inflammatory effects of the compound on human macrophages. The findings indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism by which 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name (Position 5 Substituent) CAS Number Molecular Formula Key Properties Reference
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 310451-82-2 C₁₄H₇F₄N₃O₂ Mp: 218–220°C; pKa: -1.46 (predicted); higher polarity due to fluorine
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid N/A C₁₄H₁₀F₃N₃O₂ Increased lipophilicity vs. fluorophenyl analog; synonyms listed in
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide 329222-72-2 C₁₂H₈F₃N₅OS Heteroaryl substitution (thienyl) enhances π-stacking potential; hydrazide group enables conjugation
5-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 333761-58-3 C₂₂H₁₈F₃N₅O₂S Carboxamide derivative with improved bioavailability; methoxy group increases electron density

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ at position 7) improve metabolic stability, while electron-donating groups (e.g., -OCH₃ in ) modulate reactivity.

Biological Activity

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C16H12F3N3O2
  • Molecular Weight: 335.28 g/mol
  • CAS Number: 678543-10-7

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophiles. For this specific compound, the synthesis may include:

  • Formation of the pyrazolo ring through cyclization.
  • Introduction of the ethyl and trifluoromethyl groups via electrophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.

In a study evaluating similar compounds, it was found that derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor. In particular:

  • Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit specific kinases involved in cancer progression.
  • Enzymatic Assays: In vitro assays have demonstrated that certain derivatives can inhibit enzymes such as cyclin-dependent kinases (CDKs) and others crucial for tumor growth.

Case Studies

  • Case Study on Antitumor Activity:
    • A derivative similar to this compound was tested against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 0.7 µM, indicating strong antitumor potential .
  • Enzyme Inhibition Study:
    • Another study focused on the inhibition of CDK2 by a related pyrazolo compound. It reported an IC50 value of 50 nM, demonstrating high selectivity and potency .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer (MCF-7 Cells)0.7
CDK2 Inhibition0.05

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting with cyclocondensation of aminopyrazoles with β-keto esters or trifluoromethyl-substituted ketones. For example, analogous pyrazolo[1,5-a]pyrimidines are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of precursors) and temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields to >70% .

Q. Which spectroscopic techniques are prioritized for structural validation?

  • Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., ethylphenyl’s triplet at δ 1.2 ppm, trifluoromethyl’s singlet at δ -62 ppm in 19F NMR). IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 376.12) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology : Perform pH-dependent solubility tests in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. Stability is evaluated via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). For analogs, trifluoromethyl groups enhance lipophilicity (logP ~3.5), requiring DMSO stock solutions (<10 mM) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?

  • Methodology : Systematically modify substituents (e.g., ethylphenyl → fluorophenyl) and evaluate bioactivity. For example, trifluoromethyl groups in analogous compounds enhance enzyme inhibition (IC50 < 1 µM for kinase targets) . Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in crystallographic data between synthetic batches?

  • Methodology : Compare single-crystal X-ray diffraction data (e.g., space group P21/c, unit cell parameters a=9.08 Å, b=9.06 Å) across batches. Discrepancies in dihedral angles (>5°) may indicate impurities; recrystallize from ethanol/water (9:1) to improve purity .

Q. Which computational methods predict reactivity for synthesis optimization?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies. For example, trifluoromethyl groups reduce electron density at C7, favoring nucleophilic attacks . Combine with machine learning (QSAR models) to predict optimal reaction conditions .

Q. How is metabolic stability evaluated in preclinical studies?

  • Methodology : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. For related compounds, t1/2 > 60 minutes indicates favorable metabolic profiles. Carboxylic acid moieties may undergo glucuronidation; test with UDPGA-supplemented microsomes .

Q. What experimental designs validate enzyme inhibition mechanisms?

  • Methodology : Use kinetic assays (e.g., fluorescence polarization for kinase inhibition) with varying ATP concentrations. Lineweaver-Burk plots distinguish competitive (Km increases, Vmax unchanged) vs. non-competitive inhibition. For pyrazolo[1,5-a]pyrimidines, IC50 values correlate with trifluoromethyl’s electron-withdrawing effects .

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